Thiazinamium

説明

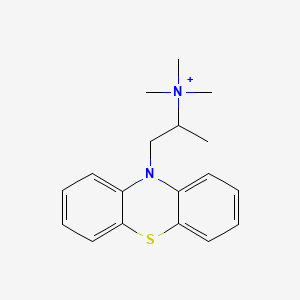

Structure

3D Structure

特性

IUPAC Name |

trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N2S/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19/h5-12,14H,13H2,1-4H3/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXCCYNINPIWGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N2S+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021633 |

Source

|

| Record name | Thiazinamium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-21-8 |

Source

|

| Record name | N,N,N,α-Tetramethyl-10H-phenothiazine-10-ethanaminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazinamium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazinam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiazinamium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZINAMIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/666W2P28N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiazinamium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Thiazinamium in Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Thiazinamium in smooth muscle. This compound is a quaternary ammonium (B1175870) compound, structurally related to promethazine, that exhibits potent antimuscarinic and antihistaminic properties. Its primary mechanism of action in smooth muscle is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors and histamine (B1213489) at H1 receptors, leading to muscle relaxation. This guide details the receptor pharmacology, downstream signaling pathways, and quantitative data related to this compound's effects. Furthermore, it provides detailed experimental protocols for the characterization of its antagonist activity.

Introduction

This compound is a pharmacological agent that has been investigated for its spasmolytic and bronchodilator properties. Its effects on smooth muscle are of significant interest in the context of respiratory and gastrointestinal disorders characterized by smooth muscle hyperreactivity. Understanding the precise molecular mechanisms underlying its action is crucial for its potential therapeutic applications and for the development of novel smooth muscle relaxants. This guide synthesizes the available scientific literature to present a detailed account of this compound's mechanism of action.

Receptor Pharmacology

This compound's effects on smooth muscle are primarily mediated through its interaction with two key receptor types: muscarinic acetylcholine receptors and histamine H1 receptors.

Muscarinic Receptor Antagonism

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. It has been shown to possess high affinity for M1, M2, and M3 receptor subtypes, without significant selectivity among them[1]. In smooth muscle, the M3 subtype is predominantly responsible for mediating contraction upon stimulation by acetylcholine. By competitively blocking this receptor, this compound prevents the binding of acetylcholine and inhibits the initiation of the contractile signaling cascade.

Histamine H1 Receptor Antagonism

In addition to its antimuscarinic activity, this compound also demonstrates a significant affinity for histamine H1 receptors[1]. Histamine, acting on H1 receptors, is a potent constrictor of smooth muscle, particularly in the bronchi. This compound's ability to competitively antagonize H1 receptors contributes to its bronchodilator and spasmolytic effects by preventing histamine-induced smooth muscle contraction.

Signaling Pathways

The smooth muscle relaxant effects of this compound are a direct consequence of its ability to block the signaling pathways initiated by acetylcholine and histamine. Both M3 muscarinic and H1 histamine receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.

Inhibition of the Gq/11-PLC-IP3-Ca²⁺ Pathway

Upon binding of acetylcholine to M3 receptors or histamine to H1 receptors, the Gq/11 protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺ concentration is the primary trigger for smooth muscle contraction, as it leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and cross-bridge cycling with actin.

This compound, by blocking the initial receptor activation step, effectively inhibits this entire downstream signaling cascade, preventing the generation of IP3 and the subsequent release of intracellular Ca²⁺.

Alternative Mechanism: Membrane Stabilization

An alternative, though less established, mechanism of action for this compound has been proposed. It has been suggested that this compound may exert a membrane-stabilizing effect, reinforcing the binding of calcium to membrane phospholipids. This action would reduce the availability of free calcium ions, thereby contributing to its spasmolytic effect through a mechanism that is independent of receptor antagonism.

Quantitative Data

The antagonist potency of this compound has been quantified in various in vitro studies. The following tables summarize the key quantitative data available.

Table 1: Muscarinic Receptor Antagonist Potency of this compound

| Receptor Subtype | Tissue Preparation | Agonist | pA₂ Value | Reference |

| M₁ | Rabbit Vas Deferens | McN-A-343 | 7.83 | [1] |

| M₂ | Rabbit Vas Deferens | Carbachol (B1668302) | 8.51 | [1] |

| M₃ | Guinea Pig Ileum | Carbachol | 8.16 | [1] |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Table 2: Functional Antagonist Potency of this compound in Human Bronchial Smooth Muscle

| Contractile Agent | pD₂' Value | Reference |

| Acetylcholine | 6.94 | [2] |

| Histamine | 7.78 | [2] |

The pD₂' value is a measure of the potency of an antagonist, representing the negative logarithm of the EC₅₀ of the antagonist.

Experimental Protocols

The characterization of this compound's antagonist activity is typically performed using in vitro organ bath studies and Schild analysis.

Isolated Smooth Muscle Preparation and Organ Bath Setup

A common experimental model for assessing muscarinic antagonists is the isolated guinea pig ileum.

Objective: To determine the antagonist potency (pA₂ value) of this compound against an agonist (e.g., carbachol) on an isolated smooth muscle preparation.

Materials:

-

Guinea pig

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

-

Carbachol (agonist) stock solution

-

This compound (antagonist) stock solutions of varying concentrations

-

Organ bath system with force transducer and data acquisition system

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

A male guinea pig is euthanized by cervical dislocation.

-

A segment of the terminal ileum is excised and placed in a petri dish containing pre-warmed (37°C) and aerated Tyrode's solution.

-

The lumen of the ileum segment is gently flushed to remove its contents.

-

A 2-3 cm piece of the ileum is cut and mounted vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.

-

One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.

-

The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the bath solution being replaced every 15 minutes.

-

After equilibration, a cumulative concentration-response curve to carbachol is generated by adding increasing concentrations of the agonist to the bath and recording the contractile response until a maximal response is achieved.

-

The tissue is then washed repeatedly to allow it to return to its baseline tension.

-

A specific concentration of this compound is added to the organ bath and allowed to incubate with the tissue for a predetermined period (e.g., 30 minutes).

-

In the presence of this compound, a second cumulative concentration-response curve to carbachol is constructed.

-

The tissue is washed again, and the protocol is repeated with different concentrations of this compound.

Schild Analysis

Schild analysis is used to determine the dissociation constant (Kb) and, subsequently, the pA₂ value of a competitive antagonist.

Procedure:

-

From the concentration-response curves, determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) for carbachol in the absence and presence of each concentration of this compound.

-

Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = (EC₅₀ of agonist in the presence of antagonist) / (EC₅₀ of agonist in the absence of antagonist)

-

Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

Perform a linear regression on the plotted data. For a competitive antagonist, the slope of the regression line should be close to 1.

-

The x-intercept of the regression line is equal to the pA₂ value.

Conclusion

This compound exerts its smooth muscle relaxant effects through a dual mechanism of competitive antagonism at muscarinic (M₁, M₂, and M₃) and histamine H₁ receptors. This action effectively blocks the Gq/11-mediated signaling cascade, preventing the release of intracellular calcium and subsequent muscle contraction. The quantitative data from functional assays confirm its potency as an antagonist. The experimental protocols described provide a robust framework for the further investigation and characterization of this compound and other potential smooth muscle relaxants. This in-depth understanding of its mechanism of action is essential for its evaluation in clinical settings and for guiding future drug discovery efforts in the field.

References

A Technical Guide on the Chemical Structure and Properties of Thiazinamium Methylsulfate

Abstract: This document provides a comprehensive technical overview of Thiazinamium methylsulfate (B1228091), a quaternary ammonium (B1175870) phenothiazine (B1677639) derivative. It details the compound's chemical structure, physicochemical properties, synthesis, and pharmacological profile. The guide is intended for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex pathways and workflows using Graphviz diagrams.

Chemical Identity and Structure

This compound methylsulfate is a quaternary ammonium compound derived from the phenothiazine class of antihistamines.[1] Its structure is characterized by a tricyclic phenothiazine core, functionalized with a propyl-trimethylammonium side chain, and it exists as a salt with a methylsulfate counter-ion.[2][3] This quaternization significantly impacts its pharmacological properties, particularly its absorption and distribution.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound methylsulfate are summarized in the tables below.

| Identifier | Value | Reference |

| IUPAC Name | methyl sulfate (B86663);trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium | [3] |

| CAS Number | 58-34-4 | [1][4] |

| Molecular Formula | C19H26N2O4S2 | [1][3] |

| SMILES | CC(CN1c2ccccc2Sc3ccccc31)--INVALID-LINK--(C)C.COS(=O)(=O)[O-] | [2][3] |

| InChIKey | BVIDQAVCCRUFGU-UHFFFAOYSA-M | [2][4] |

| UNII | IA16WBX317 | [4] |

| Property | Value | Reference |

| Molecular Weight | 410.55 g/mol | [1][2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 206-210°C (with some decomposition) | [1] |

| Solubility | Water: ~10% (at 25°C); Freely soluble in absolute ethanol; Sparingly soluble in acetone (B3395972); Practically insoluble in ether and benzene. | [1] |

| Stability | Discolors on exposure to light. | [1] |

| Percent Composition | C 55.58%, H 6.38%, N 6.82%, O 15.59%, S 15.62% | [1] |

Synthesis of this compound Methylsulfate

This compound methylsulfate is synthesized via the quaternization of promethazine (B1679618), a well-known phenothiazine antihistamine.[1] The synthesis involves the reaction of promethazine with a methylating agent, specifically dimethyl sulfate.

Synthesis Workflow

Caption: Synthetic pathway of this compound Methylsulfate from Promethazine.

Experimental Protocol: Synthesis

The preparation of this compound methylsulfate is detailed in patent literature[1]. The following protocol is a generalized methodology based on this information.

-

Dissolution: Dissolve promethazine base in a suitable inert solvent, such as acetone or absolute ethanol, in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Addition of Reagent: While stirring, add a stoichiometric equivalent of dimethyl sulfate to the solution. The addition is typically performed dropwise at room temperature to control any potential exotherm.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours to ensure the completion of the N-alkylation reaction.

-

Precipitation and Isolation: Upon cooling the reaction mixture, the quaternary ammonium salt, this compound methylsulfate, precipitates out of the solution due to its lower solubility compared to the starting material.

-

Purification: The crude product is collected by filtration, washed with a small amount of cold solvent to remove unreacted starting materials, and then purified by recrystallization from a suitable solvent system (e.g., ethanol-ether) to yield the final crystalline product.

-

Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including melting point determination, elemental analysis, and spectroscopic methods (e.g., NMR, IR).

Pharmacological Profile

This compound methylsulfate is classified as an antihistaminic and antiallergic agent.[1][5] Its primary mechanism of action is the antagonism of histamine (B1213489) H1 receptors. As a quaternary amine, it is poorly absorbed systemically, which can be advantageous for topical applications to minimize central nervous system side effects common to other antihistamines.[5][6]

Mechanism of Action: H1 Receptor Antagonism

Histamine, a key mediator in allergic reactions, exerts its effects by binding to H1 receptors on various cell types. This binding activates a Gq/11 protein-coupled signaling cascade, leading to the characteristic symptoms of an allergic response. This compound methylsulfate acts as a competitive antagonist at these H1 receptors, blocking the action of histamine and thereby preventing the downstream signaling events.

Caption: H1 receptor signaling pathway and its inhibition by this compound.

Pharmacokinetics

Pharmacokinetic studies have been conducted to determine the disposition of this compound methylsulfate in humans following intramuscular administration.[7]

| Parameter | Value | Description | Reference |

| Absorption (IM) | Extremely fast; Tmax typically 6-10 minutes | The high solubility of the drug in interstitial fluid likely contributes to its rapid absorption. | [7] |

| Distribution | Very fast; t½ (distribution) ≈ 20 minutes | The drug follows a two-compartment model. Muscle activity can influence the distribution profile. | [7] |

| Volume of Distribution (Vd) | Central Compartment: 40-60 L; Total: 200-400 L | Indicates significant distribution into tissues. | [7] |

| Elimination Half-life (t½) | ~375 minutes (mean) | Represents the elimination phase following the initial rapid distribution. | [7] |

| Total Body Clearance | ~800 ml/min (mean) | The high clearance value suggests an active excretion process, likely in the kidneys. | [7] |

Experimental Protocol: Pharmacokinetic Analysis

The following outlines a typical methodology for a pharmacokinetic study of this compound methylsulfate, based on published research[7].

-

Study Design: A single-dose, open-label study is conducted in healthy human volunteers.

-

Drug Administration: A defined dose of this compound methylsulfate is administered via intramuscular injection into a specified muscle (e.g., deltoid or gluteal).

-

Sample Collection: Venous blood samples are collected into heparinized tubes at predetermined time points (e.g., 0, 3, 6, 10, 20, 30, 60 minutes, and then hourly for up to 8-12 hours) post-injection.

-

Sample Processing: Plasma is immediately separated by centrifugation and stored frozen at -20°C or lower until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., UV or mass spectrometry).

-

Pharmacokinetic Modeling: The resulting plasma concentration-time data for each subject is analyzed using pharmacokinetic software. The data is typically fitted to a multi-compartment model (e.g., a two-compartment open model with a first-order absorption phase) to calculate key parameters like absorption rate constant (Ka), elimination half-life (t½), volume of distribution (Vd), and total body clearance (CL).

References

- 1. This compound Methylsulfate [drugfuture.com]

- 2. GSRS [precision.fda.gov]

- 3. This compound Metilsulfate | C19H26N2O4S2 | CID 6015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. UNII - IA16WBX317 [precision.fda.gov]

- 5. This compound metilsulfate [med.iiab.me]

- 6. This compound metilsulfate - Wikipedia [en.wikipedia.org]

- 7. Clinical pharmacokinetics of intramuscular this compound methyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiazinamium Chloride: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiazinamium chloride, a quaternary ammonium (B1175870) phenothiazine (B1677639) derivative, exhibits a multifaceted pharmacological profile characterized by potent anticholinergic and antihistaminic activities. This technical guide provides an in-depth analysis of its core pharmacological properties, including its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicological data. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key studies are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Chemical and Physical Properties

This compound chloride is the United States Adopted Name (USAN) for the compound, while it is also known as this compound metilsulfate (INN) with a different counterion.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₃ClN₂S | [2] |

| Molecular Weight | 334.91 g/mol | [2] |

| IUPAC Name | trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride | [2] |

| CAS Number | 4320-13-2 | [2] |

Mechanism of Action

This compound chloride's pharmacological effects are primarily attributed to its potent antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors. Additionally, it demonstrates significant inhibitory effects on thromboxane (B8750289) B2 synthesis.

Antihistaminic Activity (H1 Receptor Antagonism)

As a first-generation H1-antihistamine, this compound chloride competitively blocks the action of histamine at H1 receptors.[3] This action mitigates the inflammatory responses triggered by histamine, such as those seen in allergic rhinitis, allergic conjunctivitis, and urticaria.[3] The blockade of H1 receptors interferes with the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways, leading to a reduction in the activity of the NF-κB immune response transcription factor.[3] This, in turn, decreases the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[3]

Anticholinergic Activity (Muscarinic Receptor Antagonism)

This compound chloride acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the effects of the parasympathetic nervous system.[4][5] This "rest-and-digest" system's functions, such as slowing the heart rate, increasing digestion, and narrowing airways, are counteracted by muscarinic antagonists.[5] Its anticholinergic properties contribute to its bronchodilator effects.[4]

Inhibition of Thromboxane B2 Synthesis

This compound chloride inhibits the synthesis of thromboxane B2 (TxB2), a stable metabolite of the potent platelet aggregator and vasoconstrictor, thromboxane A2 (TxA2).[2][6] This action suggests potential anti-inflammatory and antithrombotic properties.[2] The inhibition of TxB2 synthesis by this compound chloride appears to be selective for arachidonic acid metabolism, which may contribute to its bronchodilator and antiallergic activities.[6]

Pharmacodynamics

The pharmacodynamic properties of this compound chloride have been evaluated in various in vitro and in vivo models, demonstrating its effects on histamine release, bronchial muscle contraction, and phosphodiesterase activity.

In Vitro Efficacy Data

The following tables summarize the key in vitro pharmacodynamic parameters of this compound chloride.

Table 1: Inhibition of Histamine Release from Rat Peritoneal Mast Cells

| Inducer | IC50 (µM) |

| Compound 48/80 | 40 |

| Ovalbumin | >100 (-21% inhibition at 100 µM) |

Table 2: Antagonistic Activity on Human Isolated Bronchial Muscle [4][7]

| Contractile Agent | Parameter | Value |

| Histamine | pD2 | 7.78 |

| Acetylcholine | pD2 | 6.94 |

Table 3: Inhibition of Thromboxane B2 (TxB2) Synthesis [2]

| Parameter | Value (µM) |

| IC50 | 0.2 |

In Vivo Studies

In animal models, aerosolized this compound chloride has been shown to be a potent and efficacious bronchodilator with a rapid onset and moderate duration of action.[2] It is effective against both IgG- and IgE-induced passive lung anaphylaxis in guinea pigs and rats, respectively.[2] In a study with asthmatic subjects, inhaled this compound chloride significantly blocked histamine-induced bronchoconstriction but was largely ineffective against exercise-induced bronchoconstriction at the doses studied.

Pharmacokinetics

Pharmacokinetic studies have primarily focused on the intramuscular administration of this compound methyl sulfate (B86663) in humans.

Table 4: Pharmacokinetic Parameters of Intramuscular this compound Methyl Sulfate in Humans [1]

| Parameter | Mean Value |

| Time to Peak Concentration (Tmax) | 6 - 10 min |

| Distribution Half-life (t½α) | ~20 min |

| Elimination Half-life (t½β) | 375 min |

| Apparent Volume of Distribution (Central Compartment) | 40 - 60 L |

| Apparent Volume of Distribution (Total) | 200 - 400 L |

| Total Body Clearance | ~800 mL/min |

The oral bioavailability of this compound methylsulfate (B1228091) is low, approximately 10% compared to intramuscular injection, due to significant first-pass metabolism in the liver.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Inhibition of Histamine Release from Rat Peritoneal Mast Cells

Methodology:

-

Mast Cell Isolation: Rat peritoneal mast cells are harvested by peritoneal lavage using a suitable buffer.[9] The cell suspension is then purified to enrich the mast cell population, often using a density gradient centrifugation method.[9]

-

Pre-incubation: The isolated mast cells are pre-incubated with various concentrations of this compound chloride for a specific duration at 37°C.

-

Histamine Release Induction: Histamine release is initiated by adding a known secretagogue, such as compound 48/80 or an antigen (e.g., ovalbumin in sensitized cells).

-

Reaction Termination: The reaction is stopped after a defined incubation period, typically by centrifugation in the cold to separate the cells from the supernatant.

-

Histamine Quantification: The amount of histamine released into the supernatant is quantified using a sensitive method like spectrofluorometry after derivatization with o-phthaldialdehyde (OPT).[10]

-

Data Analysis: The percentage inhibition of histamine release at each concentration of this compound chloride is calculated relative to a control without the inhibitor. The IC50 value, the concentration causing 50% inhibition, is then determined from the dose-response curve.

Isolated Human Bronchial Muscle Preparation

Methodology:

-

Tissue Preparation: Human bronchial tissue is obtained, and bronchial rings or strips are carefully dissected.[11]

-

Mounting: The tissue preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.[12]

-

Equilibration: The tissues are allowed to equilibrate for a period under a predetermined resting tension.

-

Contraction: A stable contraction is induced using an agonist such as histamine or acetylcholine.[4]

-

Antagonist Addition: Once a stable contraction is achieved, cumulative concentrations of this compound chloride are added to the organ bath.

-

Response Measurement: The relaxation of the bronchial muscle is measured isometrically using a force transducer.

-

Data Analysis: Concentration-response curves are constructed, and the pD2 value (the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect) is calculated to quantify the antagonist potency.[4]

Thromboxane B2 Synthesis Inhibition Assay

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in the presence of an anticoagulant and centrifuged at a low speed to obtain PRP.[13]

-

Incubation with Inhibitor: The PRP is pre-incubated with various concentrations of this compound chloride.

-

Stimulation of TxB2 Production: Platelet aggregation and subsequent TxB2 production are induced by adding an agonist like arachidonic acid or collagen.[13]

-

Reaction Termination: The reaction is stopped, and platelet-free plasma is obtained by high-speed centrifugation.[13]

-

TxB2 Measurement: The concentration of TxB2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[14][15]

-

Data Analysis: The percentage inhibition of TxB2 synthesis is calculated for each concentration of this compound chloride, and the IC50 value is determined.

Toxicology

Acute oral and inhalation toxicity studies in guinea pigs and rhesus monkeys have indicated no major side effects of this compound chloride.[2] As a quaternary ammonium compound, its systemic absorption after topical application is expected to be poor, potentially reducing systemic side effects.[1] Further detailed toxicological studies, including chronic toxicity and carcinogenicity, are required for a complete safety assessment.

Conclusion

This compound chloride is a potent dual-action compound with significant antihistaminic and anticholinergic properties, complemented by its ability to inhibit thromboxane B2 synthesis. Its pharmacological profile suggests potential therapeutic applications in respiratory diseases, particularly those with allergic and bronchoconstrictive components. The data presented in this technical guide, including quantitative efficacy, pharmacokinetic parameters, and detailed experimental protocols, provide a solid foundation for further research and development of this compound chloride as a therapeutic agent. The provided visualizations of its mechanisms of action and experimental workflows offer a clear and concise understanding of its pharmacological characteristics. Further investigation into its complete toxicological profile is warranted to establish a comprehensive safety assessment.

References

- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. SMPDB [smpdb.ca]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Effects of this compound chloride on human isolated bronchial muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic Receptor Agonists and Antagonists [mdpi.com]

- 9. Native and IgE-primed rat peritoneal mast cells exert pro-inflammatory activity and migrate in response to yeast zymosan upon Dectin-1 engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 11. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 14. interchim.fr [interchim.fr]

- 15. benchchem.com [benchchem.com]

Thiazinamium as a Muscarinic Receptor Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiazinamium is a phenothiazine (B1677639) derivative characterized by a quaternary ammonium (B1175870) group, which limits its ability to cross the blood-brain barrier and thus reduces central nervous system side effects.[1] Its primary pharmacological action of interest in this context is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. This property underlies its use as a bronchodilator and in the management of conditions characterized by smooth muscle spasm. Understanding the specifics of its interaction with the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its mechanism of action and predicting its therapeutic and off-target effects.

Chemical Structure

-

IUPAC Name: N,N,N-trimethyl-1-(10H-phenothiazin-10-yl)propan-2-aminium

-

Chemical Formula: C18H23N2S+

-

Molecular Weight: 299.45 g/mol

-

Parent Compound: Promethazine (B1679618)

Quantitative Pharmacological Data

The antagonist potency of this compound and the binding affinity of its parent compound, promethazine, at muscarinic receptors have been characterized in functional and binding assays.

Functional Antagonism of this compound

A key study on human isolated bronchial muscle provides a quantitative measure of this compound's ability to antagonize acetylcholine-induced contractions.

| Compound | Preparation | Agonist | Parameter | Value | Reference |

| This compound chloride | Human isolated bronchial muscle | Acetylcholine | pD2 | 6.94 | [2] |

The pD2 value is the negative logarithm of the molar concentration of an antagonist that produces a 50% inhibition of the maximal response to an agonist.

Muscarinic Receptor Binding Profile of Promethazine

Radioligand binding assays on cloned human muscarinic receptors provide insight into the likely binding affinities of this compound, based on data from its parent compound, promethazine.

| Receptor Subtype | Ligand | Parameter | Value (pKi) | Reference |

| M1 | Promethazine | pKi | 7.8 | [3] |

| M2 | Promethazine | pKi | 8.5 | [3] |

| M3 | Promethazine | pKi | 8.3 | [3] |

| M4 | Promethazine | pKi | 8.8 | [3] |

| M5 | Promethazine | pKi | 7.9 | [3] |

The pKi value is the negative logarithm of the inhibition constant (Ki), which represents the affinity of a ligand for a receptor.

Muscarinic Receptor Signaling Pathways

This compound, by acting as an antagonist at muscarinic receptors, inhibits the downstream signaling cascades initiated by acetylcholine. The five muscarinic receptor subtypes couple to different G proteins, leading to distinct cellular responses.

Gq/11-Coupled Receptors (M1, M3, M5)

Antagonism of M1, M3, and M5 receptors by this compound would block the activation of the Gq/11 signaling pathway. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

References

- 1. Interaction between some anticholinergic agents and phenothiazines. Potentiation of phenothiazine sedation and its antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound chloride on human isolated bronchial muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Synthesis and Characterization of Thiazinamium Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological evaluation of Thiazinamium derivatives. This compound, a quaternary ammonium (B1175870) derivative of promethazine (B1679618), is a potent antihistamine and anticholinergic agent. This document details the synthetic methodologies, analytical characterization, and the underlying signaling pathways associated with its therapeutic action, offering valuable insights for researchers in drug discovery and development.

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives involves the quaternization of a phenothiazine (B1677639) precursor, most commonly promethazine. This reaction introduces a permanent positive charge on the nitrogen atom of the side chain, significantly altering the molecule's pharmacological properties.

General Synthetic Pathway: Quaternization of Promethazine

The synthesis of this compound methylsulfate (B1228091) is achieved by the reaction of promethazine with dimethyl sulfate (B86663). This is a classic SN2 reaction where the lone pair of electrons on the tertiary amine of the promethazine side chain attacks one of the methyl groups of dimethyl sulfate, a potent methylating agent. The methylsulfate anion serves as the counter-ion to the resulting quaternary ammonium cation.

A similar reaction can be employed to synthesize other this compound derivatives by using different alkylating agents. For instance, the use of chloromethane (B1201357) would yield this compound chloride.[1]

Synthesis of this compound Methylsulfate from Promethazine.

Experimental Protocol: Synthesis of this compound Methylsulfate

This protocol is based on the general principles of quaternization of tertiary amines and information from related syntheses of phenothiazine derivatives.

Materials:

-

Promethazine hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Free Base Preparation: Dissolve promethazine hydrochloride in water and basify with a 10% aqueous solution of sodium hydroxide to a pH of approximately 10-11.

-

Extraction: Extract the resulting free base of promethazine into dichloromethane (3 x 50 mL).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the oily promethazine free base.

-

Quaternization: Dissolve the promethazine free base in a suitable solvent such as acetone (B3395972) or acetonitrile. Add an equimolar amount of dimethyl sulfate dropwise to the solution at room temperature with stirring.

-

Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: The product, this compound methylsulfate, will often precipitate out of the solution. If not, the product can be precipitated by the addition of diethyl ether.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Characterization of this compound Derivatives

A comprehensive characterization of this compound derivatives is essential to confirm their structure and purity. This involves a combination of spectroscopic and analytical techniques.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound methylsulfate and related phenothiazine derivatives.

Table 1: ¹H NMR Spectral Data of this compound Methylsulfate (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.50 | m | 8H | Aromatic protons of the phenothiazine ring |

| ~4.10 | m | 1H | -CH-N⁺- |

| ~3.90 | m | 2H | -CH₂-N(phenothiazine)- |

| ~3.40 | s | 9H | -N⁺(CH₃)₃ |

| ~3.60 | s | 3H | CH₃SO₄⁻ |

| ~1.40 | d | 3H | -CH(CH₃)- |

Table 2: ¹³C NMR Spectral Data of this compound Methylsulfate (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | Aromatic carbons attached to N and S |

| ~120-135 | Other aromatic carbons |

| ~70 | -CH-N⁺- |

| ~55 | -N⁺(CH₃)₃ |

| ~53 | CH₃SO₄⁻ |

| ~45 | -CH₂-N(phenothiazine)- |

| ~15 | -CH(CH₃)- |

Table 3: Key IR Absorption Bands for this compound Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1600, 1475 | Medium | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | S=O stretch (from methylsulfate counter-ion) |

| ~1100 | Strong | C-N stretch |

| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

Table 4: Mass Spectrometry Data for this compound Cation

| m/z | Fragmentation Pathway |

| 299.1576 | [M]⁺ (this compound cation, C₁₈H₂₃N₂S⁺) |

| 241.0953 | Loss of C₄H₁₀N (dimethylaminopropane fragment) |

| 198.0506 | Phenothiazine radical cation |

| 58.0657 | [CH₂=N(CH₃)₂]⁺ (a common fragment from the side chain) |

Pharmacological Activity and Signaling Pathways

This compound derivatives exert their therapeutic effects primarily through the antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors. Understanding the downstream signaling pathways of these receptors is crucial for elucidating the mechanism of action of these compounds.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[2] Upon activation by histamine, a conformational change in the receptor activates Gq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, leading to the release of intracellular calcium (Ca²⁺).[3] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the characteristic physiological responses of histamine, such as smooth muscle contraction and increased vascular permeability.[3] this compound acts as a competitive antagonist at the H1 receptor, preventing histamine from binding and initiating this signaling cascade.

Histamine H1 Receptor Signaling Pathway and its Antagonism by this compound.

Muscarinic M3 Receptor Signaling Pathway

Similar to the H1 receptor, the muscarinic M3 receptor is also a Gq/11-coupled GPCR.[4] Its activation by acetylcholine initiates the same signaling cascade involving PLC, IP₃, DAG, and intracellular calcium release, leading to responses such as smooth muscle contraction and glandular secretion.[5] The anticholinergic effects of this compound are due to its ability to act as a competitive antagonist at these M3 receptors, thereby blocking the effects of acetylcholine.

References

Investigating Cholinergic Pathways Using Thiazinamium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Thiazinamium, a quaternary ammonium (B1175870) phenothiazine (B1677639) derivative, as a tool for investigating cholinergic pathways. This compound exhibits both anticholinergic and antihistaminic properties, making it a valuable compound for dissecting the roles of these signaling systems in various physiological and pathological processes, particularly in respiratory research.

Introduction to this compound

This compound is a derivative of promethazine (B1679618) and is characterized by a quaternary ammonium group, which influences its pharmacokinetic and pharmacodynamic properties.[1][2] Its dual antagonism at both muscarinic acetylcholine (B1216132) receptors and histamine (B1213489) H1 receptors allows for the modulation of two critical pathways involved in smooth muscle contraction, glandular secretion, and inflammatory responses.[3] This guide will delve into the mechanism of action, experimental protocols for its characterization, and the underlying signaling pathways affected by this compound.

Mechanism of Action and Receptor Profile

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors and histamine H1 receptors.[4]

Anticholinergic Activity

This compound demonstrates high affinity for muscarinic receptors, although it is considered non-selective across the M1, M2, and M3 subtypes.[4] Its antagonistic action at these receptors inhibits the effects of acetylcholine, leading to smooth muscle relaxation and reduced glandular secretions. The pA2 value, a measure of antagonist potency, for this compound at muscarinic receptors has been reported to be in the range of 7.83-8.51, indicating a potent antagonism.[4]

Antihistaminic Activity

As a first-generation phenothiazine antihistamine, this compound effectively blocks the action of histamine at H1 receptors. This action helps to mitigate the inflammatory and contractile effects of histamine, which are prominent in allergic reactions and asthma.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and its parent compound, promethazine, to provide a comparative perspective on their receptor binding and functional potencies.

Table 1: Functional Potency of this compound at Muscarinic and Histamine Receptors

| Ligand | Receptor/Tissue | Assay Type | Parameter | Value | Reference |

| This compound | Muscarinic (Guinea-pig ileum and trachea) | Functional Antagonism | pA2 | 7.83-8.51 | [4] |

| This compound | Human Bronchial Muscle (Acetylcholine-induced contraction) | Functional Antagonism | pD2 | 6.94 | [3] |

| This compound | Human Bronchial Muscle (Histamine-induced contraction) | Functional Antagonism | pD2 | 7.78 | [3] |

Note: pA2 is the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response. pD2 is the negative logarithm of the EC50 value.

Table 2: Binding Affinities (Ki) of Promethazine for Muscarinic and Histamine Receptors

| Ligand | Receptor Subtype | Ki (nM) | Reference |

| Promethazine | Muscarinic (Bovine Cerebral Cortex) | 22 | [5] |

| Promethazine | Histamine H1 (Bovine Cerebral Cortex) | 1.4 | [6] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

-

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (M1, M2, M3, etc.).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding inhibitor (e.g., Atropine).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), excess non-specific inhibitor (for non-specific binding), or a concentration of this compound.

-

Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Organ Bath for Bronchial Smooth Muscle Contraction

This functional assay measures the ability of this compound to antagonize agonist-induced contractions of airway smooth muscle.

-

Materials:

-

Animal model (e.g., guinea pig, rat) or human bronchial tissue.

-

Krebs-Henseleit buffer (or similar physiological salt solution).

-

Contractile agonist (e.g., Acetylcholine, Histamine).

-

This compound stock solution.

-

Organ bath system with force transducers and data acquisition software.

-

-

Procedure:

-

Dissect bronchial rings from the trachea or bronchi and mount them in the organ baths containing oxygenated Krebs-Henseleit buffer at 37°C.

-

Allow the tissues to equilibrate under a resting tension for approximately 60 minutes.

-

Perform a cumulative concentration-response curve to the contractile agonist (e.g., acetylcholine) to establish a baseline response.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a specific concentration of this compound for a set period (e.g., 30 minutes).

-

Repeat the cumulative concentration-response curve to the agonist in the presence of this compound.

-

Repeat steps 4-6 with increasing concentrations of this compound.

-

Analyze the data by constructing Schild plots (log(agonist dose ratio - 1) vs. log(antagonist concentration)) to determine the pA2 value and the nature of the antagonism.

-

Calcium Imaging Assay

This assay measures the effect of this compound on intracellular calcium mobilization induced by cholinergic agonists in cells expressing muscarinic receptors.

-

Materials:

-

Cells expressing the muscarinic receptor of interest (e.g., CHO-M3 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Physiological salt solution (e.g., Hank's Balanced Salt Solution).

-

Cholinergic agonist (e.g., Carbachol).

-

This compound stock solution.

-

Fluorescence plate reader or microscope with imaging capabilities.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Incubate the cells with various concentrations of this compound or vehicle control.

-

Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

-

Inject the cholinergic agonist into the wells and record the change in fluorescence intensity over time.

-

Analyze the data by measuring the peak fluorescence response or the area under the curve.

-

Determine the IC50 of this compound for the inhibition of the agonist-induced calcium response.

-

Signaling Pathways and Visualizations

This compound primarily exerts its anticholinergic effects by blocking M2 and M3 muscarinic receptors, which are coupled to different G-protein signaling pathways.

M3 Muscarinic Receptor Signaling (Gq-coupled)

M3 receptors are predominantly found on smooth muscle cells and glandular tissue. Their activation leads to contraction and secretion, respectively.

M2 Muscarinic Receptor Signaling (Gi-coupled)

M2 receptors are found on smooth muscle and in the heart. Their activation generally leads to an inhibition of adenylyl cyclase, resulting in smooth muscle relaxation in some contexts and decreased heart rate.

Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow for the pharmacological characterization of this compound.

References

- 1. Promethazine methiodide | 26212-80-6 | Benchchem [benchchem.com]

- 2. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of this compound chloride on human isolated bronchial muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decreased histamine H1 receptors in the frontal cortex of brains from patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Thiazinamium on Intracellular Calcium Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazinamium, a quaternary ammonium (B1175870) derivative of promethazine (B1679618), is primarily recognized for its potent antihistaminic and anticholinergic activities. While its direct effects on intracellular calcium signaling are not extensively delineated in dedicated studies, a comprehensive understanding can be extrapolated from its known pharmacological targets and the established activities of its parent compound class, the phenothiazines. This technical guide synthesizes the available evidence to elucidate the putative mechanisms by which this compound modulates intracellular calcium ([Ca2+]i) homeostasis. The primary mechanism is likely the attenuation of Gq-protein coupled receptor (GPCR)-mediated calcium release through antagonism of histamine (B1213489) H1 and muscarinic M1/M3 receptors. Additionally, potential secondary effects, inherited from its phenothiazine (B1677639) structure, may include modulation of calcium channels and calmodulin-dependent pathways. This document provides a detailed overview of these mechanisms, relevant quantitative data, experimental protocols for investigation, and visual diagrams of the implicated signaling pathways and workflows.

Introduction to this compound and Intracellular Calcium Signaling

This compound is a phenothiazine derivative characterized by a quaternary ammonium group, which influences its absorption and distribution.[1] It is clinically utilized for its antihistaminic properties.[1] The parent compound, promethazine, and the broader class of phenothiazines are known to interact with a variety of cellular targets beyond their primary receptor antagonism.[2][3][4]

Intracellular calcium is a ubiquitous second messenger that governs a vast array of cellular processes, including muscle contraction, neurotransmission, gene expression, and cell proliferation. Cellular calcium homeostasis is tightly regulated, with [Ca2+]i maintained at low nanomolar concentrations at rest and rising to micromolar levels upon stimulation. This increase in [Ca2+]i can be initiated by influx from the extracellular space through various calcium channels or by release from intracellular stores, primarily the endoplasmic reticulum (ER). A major pathway for calcium release from the ER is initiated by the activation of Gq-protein coupled receptors, which stimulate phospholipase C (PLC) to produce inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors (IP3Rs) on the ER membrane, triggering the release of stored calcium.[5][6]

Primary Mechanism of Action: GPCR Antagonism

The most direct and well-established mechanism by which this compound is expected to influence intracellular calcium signaling is through its potent antagonism of histamine H1 receptors and muscarinic acetylcholine (B1216132) receptors.

Histamine H1 Receptor Antagonism

Histamine H1 receptors are Gq-protein coupled receptors.[5] Upon activation by histamine, the Gαq subunit activates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG).[7] IP3 subsequently binds to IP3 receptors on the endoplasmic reticulum, causing a rapid release of stored calcium into the cytoplasm.[7][8] This initial transient increase in [Ca2+]i is often followed by a sustained phase of calcium entry from the extracellular space through store-operated calcium (SOC) channels.[8]

As a potent H1 antagonist, this compound competitively binds to H1 receptors, preventing histamine from initiating this signaling cascade. Consequently, this compound is expected to inhibit histamine-induced increases in intracellular calcium.

Muscarinic Acetylcholine Receptor Antagonism

Similar to H1 receptors, M1 and M3 subtypes of muscarinic acetylcholine receptors are also coupled to the Gq/PLC/IP3 signaling pathway.[9][10][11] Activation of these receptors by acetylcholine triggers a robust increase in intracellular calcium. This compound's anticholinergic properties, demonstrated by its ability to antagonize acetylcholine-induced contractions, suggest that it also blocks these muscarinic receptor subtypes.[7] This antagonism would prevent acetylcholine-mediated calcium mobilization. In myenteric neurons, for example, acetylcholine-induced increases in [Ca2+]i are mediated by M1 muscarinic receptors and involve the influx of extracellular calcium through L-type voltage-dependent calcium channels.[10]

Potential Secondary Mechanisms: Insights from Phenothiazine Pharmacology

As a phenothiazine derivative, this compound may possess additional pharmacological activities that could influence intracellular calcium signaling, independent of its primary GPCR targets.

-

Modulation of Calcium Channels : Some phenothiazines have been shown to interact with various ion channels. For instance, they can block Ca2+-activated K+ channels, which play a role in regulating membrane potential and calcium signaling.[1] There is also evidence that certain phenothiazines can act as antagonists of T-type calcium channels.[12]

-

Calmodulin Inhibition : Phenothiazines are known inhibitors of calmodulin, a key calcium-binding protein that mediates the effects of calcium on numerous downstream enzymes and proteins.[13] By inhibiting calmodulin, phenothiazines can interfere with Ca2+-dependent signaling pathways.

-

Effects on Calcium Pumps : Studies have shown that phenothiazines can have a biphasic effect on the sarcoplasmic reticulum Ca2+ pump (SERCA), stimulating ATPase activity at low concentrations and inhibiting it at higher concentrations.[14]

Quantitative Data

The following table summarizes the available quantitative data regarding the interaction of this compound and related phenothiazine compounds with components of calcium signaling pathways.

| Compound | Target | Action | Value | Species/System | Reference |

| This compound chloride | Histamine Receptors (in bronchial muscle) | Antagonism (Relaxant Effect) | pD2: 7.78 | Human | [7] |

| This compound chloride | Acetylcholine Receptors (in bronchial muscle) | Antagonism (Relaxant Effect) | pD2: 6.94 | Human | [7] |

| Promethazine (PTZ) | IK Channels (Ca2+-activated K+ channel) | Blockade | IC50: 49 µM | Whole-cell | [15] |

| Methyl-promethazine (M-PTZ) | IK Channels (Ca2+-activated K+ channel) | Blockade | Kd: 6.7 µM | Excised inside-out patch | [15] |

| Fluphenazine | Ca2+-activated K+ channels | Inhibition | IC50: ~0.5-1 µM | Rat brain synaptosomes | [1] |

| Trifluoperazine | Ca2+-activated K+ channels | Inhibition | IC50: ~0.5-1 µM | Rat brain synaptosomes | [1] |

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

References

- 1. Phenothiazines and haloperidol block Ca-activated K channels in rat forebrain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promethazine - Wikipedia [en.wikipedia.org]

- 3. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The m3 muscarinic acetylcholine receptor differentially regulates calcium influx and release through modulation of monovalent cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetylcholine-induced calcium signaling associated with muscarinic receptor activation in cultured myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential calcium signalling by m2 and m3 muscarinic acetylcholine receptors in a single cell type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Inhibition of T-Type Calcium Channels by Neuroleptics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Ca2+-activated tension and myosin light chain phosphorylation in skinned smooth muscle strips by the phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of phenothiazine drugs on the active Ca2+ transport by sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The human Ca2+-activated K+ channel, IK, can be blocked by the tricyclic antihistamine promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Thiazinamium Methylsulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Thiazinamium methylsulfate (B1228091) in common laboratory solvents. The information contained herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Core Solubility Data

This compound methylsulfate, a quaternary ammonium (B1175870) compound and first-generation antihistamine, exhibits varied solubility across different solvent classes. The available quantitative and qualitative solubility data are summarized in the table below. It is important to note that precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. The information provided is based on available literature.

| Solvent | Chemical Formula | Type | Solubility Description | Quantitative Value (at 25°C) | Citation |

| Water | H₂O | Polar Protic | Soluble | ~10% w/v | [1] |

| Absolute Ethanol | C₂H₅OH | Polar Protic | Freely Soluble | Not available | [1] |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble | Not available | [1] |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Practically Insoluble | Not available | [1] |

| Benzene | C₆H₆ | Non-polar | Practically Insoluble | Not available | [1] |

Mechanism of Action: H1 Receptor Antagonism

This compound methylsulfate functions as a histamine (B1213489) H1 receptor antagonist. More specifically, it acts as an inverse agonist, meaning it binds to the H1 receptor and stabilizes its inactive conformation. This action blocks the effects of histamine, a key mediator in allergic reactions. The signaling pathway initiated by histamine binding to the H1 receptor, and consequently inhibited by this compound methylsulfate, is depicted below.

Caption: H1 Receptor Signaling Pathway and Inhibition by this compound Methylsulfate.

Experimental Protocols

While a specific, published experimental protocol for determining the solubility of this compound methylsulfate was not identified, a standard and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method. The following is a detailed, representative protocol that can be adapted for this purpose.

Objective: To determine the equilibrium solubility of this compound methylsulfate in a selected solvent at a specified temperature.

Materials:

-

This compound methylsulfate (solid powder)

-

Solvent of interest (e.g., water, ethanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound methylsulfate to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible to ensure that equilibrium with the solid phase is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound methylsulfate in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound methylsulfate of known concentrations.

-

-

Calculation:

-

Calculate the concentration of this compound methylsulfate in the original, undiluted filtrate using the dilution factor.

-

The resulting concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

-

Workflow for Solubility Determination:

The general workflow for determining the solubility of a compound like this compound methylsulfate is illustrated in the following diagram.

Caption: General Experimental Workflow for Solubility Determination.

References

Thiazinamium's Role in Modulating Synaptic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazinamium, a quaternary ammonium (B1175870) phenothiazine (B1677639) derivative, functions as a potent antagonist at both muscarinic acetylcholine (B1216132) and histamine (B1213489) H1 receptors. Its charged nature limits its ability to cross the blood-brain barrier, primarily confining its actions to the peripheral nervous system. This guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates synaptic transmission. It details its receptor pharmacology, the downstream signaling pathways it influences, and the expected functional consequences on cholinergic and histaminergic neurotransmission. This document also outlines standard experimental protocols for characterizing such compounds and presents quantitative data from structurally related molecules to infer the potential potency of this compound.

Introduction

Synaptic transmission is the fundamental process of neuronal communication, relying on the precise release and reception of neurotransmitters. Modulation of this process is a key strategy for therapeutic intervention in a wide range of physiological and pathological conditions. This compound, as a dual-acting antagonist, has the potential to significantly impact synaptic transmission in circuits where acetylcholine and histamine are key modulators. Understanding its specific effects is crucial for its potential therapeutic applications and for its use as a pharmacological tool in neuroscience research. This guide will explore the core mechanisms of this compound's action on synaptic transmission.

Receptor Pharmacology of this compound

This compound's primary mechanism of action is the competitive antagonism of:

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. This compound is expected to bind to these receptors, preventing acetylcholine from eliciting its downstream effects.

-

Histamine H1 Receptors: These are also GPCRs that mediate the pro-inflammatory and other effects of histamine. This compound's antagonism at these receptors underlies its antihistaminic properties.

Quantitative Data

| Compound | Receptor | Binding Affinity (Ki) | Species/Tissue | Reference |

| Mequitamium (B10783108) Iodide | Histamine H1 | 9 nM | Rat brain membranes | [1] |

| Mequitamium Iodide | Muscarinic Acetylcholine | 12-77 nM | Various tissue homogenates | [1] |

| Promethazine | Muscarinic Acetylcholine | 5.0-38 nM | Bovine cerebral cortex | [2] |

Modulation of Cholinergic Synaptic Transmission

By blocking muscarinic acetylcholine receptors, this compound is predicted to modulate cholinergic synaptic transmission in several key ways:

-

Postsynaptic Inhibition: At postsynaptic sites, muscarinic receptors (M1, M3, M5) are often coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to neuronal depolarization and increased excitability. By blocking these receptors, this compound would prevent these excitatory postsynaptic potentials (EPSPs), leading to a reduction in neuronal firing.

-

Presynaptic Modulation: Presynaptic muscarinic receptors (typically M2 and M4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, decrease cAMP levels, and modulate ion channel activity. Activation of these autoreceptors generally leads to a decrease in acetylcholine release. The effect of this compound on these presynaptic receptors is more complex. By blocking presynaptic M2/M4 autoreceptors, this compound could paradoxically increase acetylcholine release from the nerve terminal.

Signaling Pathway: Muscarinic Receptor Antagonism

Caption: this compound blocks muscarinic M1/M3/M5 receptor signaling.

Modulation of Histaminergic Synaptic Transmission

This compound's antagonism of histamine H1 receptors primarily impacts inflammatory responses but also has consequences for synaptic transmission, particularly in the central nervous system (though this compound's central effects are limited).

-

Postsynaptic Inhibition: Histamine H1 receptors are coupled to the Gq/11 signaling pathway, similar to M1/M3/M5 muscarinic receptors. Their activation leads to neuronal depolarization. By blocking H1 receptors, this compound will inhibit these excitatory effects of histamine.

-

Modulation of other Neurotransmitter Systems: Histamine, through H1 receptors, can modulate the release of other neurotransmitters. Therefore, this compound could have indirect effects on other synaptic systems.

Signaling Pathway: Histamine H1 Receptor Antagonism

Caption: this compound blocks histamine H1 receptor signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of compounds like this compound.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for muscarinic and histamine H1 receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue known to express the target receptor (e.g., rat brain cortex for muscarinic receptors, guinea pig cerebellum for H1 receptors) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared membranes, a fixed concentration of a specific radioligand (e.g., [3H]-QNB for muscarinic receptors, [3H]-pyrilamine for H1 receptors), and varying concentrations of the unlabeled competitor (this compound).